Product packaging for 2-Bromo-6-(4-chlorophenyl)pyridine(Cat. No.:CAS No. 1374665-27-6)

2-Bromo-6-(4-chlorophenyl)pyridine

Cat. No.: B1444227
CAS No.: 1374665-27-6
M. Wt: 268.53 g/mol
InChI Key: RVZYRMXTNVWERB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of synthetic organic chemistry, prized for their versatility as precursors to a vast array of more complex functionalized molecules. The pyridine ring, an electron-deficient heterocycle, is rendered even more susceptible to nucleophilic attack by the presence of electron-withdrawing halogen substituents. The position of these halogens is critical; in the case of 2-Bromo-6-(4-chlorophenyl)pyridine, the bromine atom at the 2-position is particularly amenable to displacement and participation in various cross-coupling reactions.

The presence of both a bromine and a chlorine atom on the molecule, albeit on different rings, offers differential reactivity. The C-Br bond on the pyridine ring is generally more reactive in transition-metal-catalyzed cross-coupling reactions than the C-Cl bond on the phenyl ring, allowing for selective functionalization. This di-halogenated characteristic, combined with the appended chlorophenyl group, places this compound in a unique position within the family of halogenated pyridines, offering a tailored platform for molecular elaboration.

Significance as a Privileged Scaffold and Synthetic Intermediate

The concept of a "privileged scaffold" is central to modern medicinal chemistry and refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyridine and its derivatives are widely recognized as privileged scaffolds due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. chemimpex.comgeorgiasouthern.edunih.govmdpi.com The 2-arylpyridine motif, present in this compound, is a recurring feature in a multitude of biologically active compounds.

As a synthetic intermediate, the value of this compound lies in its inherent reactivity, which allows for the facile introduction of diverse functionalities. The bromine atom serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a rich chemical space of novel compounds with potential therapeutic applications. For instance, derivatives of the closely related 2-Bromo-6-phenylpyridine have been investigated as anticancer agents.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Potential Product Class Catalyst System (Typical)
Suzuki CouplingArylboronic acid/ester2-Aryl-6-(4-chlorophenyl)pyridinesPd(PPh₃)₄, Pd(dppf)Cl₂, etc.
Heck CouplingAlkene2-Alkenyl-6-(4-chlorophenyl)pyridinesPd(OAc)₂, P(o-tolyl)₃
Sonogashira CouplingTerminal alkyne2-Alkynyl-6-(4-chlorophenyl)pyridinesPdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig AminationAmine2-Amino-6-(4-chlorophenyl)pyridinesPd₂(dba)₃, Xantphos
Stille CouplingOrganostannane2-Alkyl/Aryl-6-(4-chlorophenyl)pyridinesPd(PPh₃)₄

This table is illustrative and based on the known reactivity of similar 2-bromopyridine (B144113) derivatives.

Overview of Current Research Trajectories and Gaps

Current research involving scaffolds similar to this compound is largely focused on the synthesis of novel bioactive molecules. The exploration of its utility in creating libraries of compounds for high-throughput screening is a prominent theme. For example, studies on related 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives have identified promising candidates as topoisomerase I/II inhibitors for cancer therapy. nih.gov

However, a significant gap in the literature is the lack of studies dedicated specifically to this compound. While its potential can be inferred from research on analogous structures, detailed investigations into its own synthesis optimization, reactivity profile under various conditions, and the biological activities of its direct derivatives are not extensively documented. Furthermore, its application in materials science, for instance, as a building block for organic light-emitting diodes (OLEDs) or other functional materials, remains an underexplored avenue.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound should aim to fill the existing knowledge gaps. Key objectives for future research include:

Development of optimized and scalable synthetic routes to this compound, potentially exploring novel catalytic systems.

A comprehensive investigation of its reactivity , including a detailed study of its participation in a wide range of cross-coupling reactions to understand the selectivity and efficiency of these transformations.

Systematic synthesis and pharmacological evaluation of a library of derivatives to explore its potential as a privileged scaffold in medicinal chemistry, targeting a variety of diseases.

Exploration of its application in materials science , investigating the photophysical and electronic properties of its derivatives for potential use in organic electronics.

By addressing these objectives, the scientific community can fully unlock the potential of this versatile chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrClN B1444227 2-Bromo-6-(4-chlorophenyl)pyridine CAS No. 1374665-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYRMXTNVWERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 6 4 Chlorophenyl Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-bromo-6-(4-chlorophenyl)pyridine, the primary disconnections involve the C-C bond between the pyridine (B92270) ring and the chlorophenyl group, and the C-Br bond.

A logical retrosynthetic approach would involve two main strategies:

Strategy A: Arylation of a pre-formed bromopyridine. This involves disconnecting the C-C bond, leading to a 2-bromopyridine (B144113) synthon and a 4-chlorophenyl synthon. The corresponding synthetic equivalents would be a suitable 2,6-dihalopyridine and a 4-chlorophenyl organometallic reagent.

Strategy B: Formation of the pyridine ring. This approach involves disconnecting the bonds of the pyridine ring itself, leading to acyclic precursors that can be cyclized to form the desired substituted pyridine.

These disconnections guide the selection of appropriate starting materials and reactions for the forward synthesis.

Precursor Design and Strategic Starting Materials

The choice of starting materials is critical for an efficient synthesis. Based on the retrosynthetic analysis, several key precursors can be identified:

2,6-Dihalopyridines: 2,6-Dibromopyridine (B144722) and 2,6-dichloropyridine (B45657) are common starting materials for the synthesis of 2-bromo-6-substituted pyridines. georgiasouthern.edu The differential reactivity of the two halogen atoms allows for selective functionalization.

4-Chlorophenylboronic Acid: This is a widely used and commercially available reagent for introducing the 4-chlorophenyl group via Suzuki-Miyaura cross-coupling reactions.

Acyclic Precursors for Cyclization: For pyridine ring synthesis, precursors such as α,β-unsaturated ketones and compounds with active methylene (B1212753) groups can be employed. advancechemjournal.com

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in a limited number of steps, often by forming the pyridine ring or by direct functionalization of a pyridine core.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring from acyclic precursors is a versatile strategy. The Hantzsch pyridine synthesis and its variations are classic examples, involving the condensation of an α,β-unsaturated compound with an active methylene compound and an ammonia (B1221849) source. advancechemjournal.com For the synthesis of this compound, this would entail a carefully designed set of precursors incorporating the bromo and 4-chlorophenyl moieties. Another approach involves the cyclization of 1,5-dicarbonyl compounds with an ammonia source. advancechemjournal.com

Regioselective Halogenation and Arylation Strategies

Regioselectivity, the control of where a reaction occurs on a molecule, is crucial when functionalizing a pre-existing pyridine ring. youtube.com

Regioselective Halogenation: The introduction of a bromine atom at the C-2 position of a pyridine ring already bearing a 4-chlorophenyl group at the C-6 position requires specific halogenating agents and conditions to achieve the desired regioselectivity. Methods for the regioselective halogenation of arenes and heterocycles often employ reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. organic-chemistry.orgnih.gov Palladium-catalyzed C-H activation has also emerged as a powerful tool for regioselective halogenation. organic-chemistry.org

Regioselective Arylation: Conversely, starting with a 2,6-dihalopyridine, the selective introduction of the 4-chlorophenyl group at the C-6 position is a key step. The inherent reactivity differences between the C-2 and C-6 positions in substituted pyridines can be exploited. For instance, in 2,4-dichloropyridines, cross-coupling typically occurs at the C-2 position adjacent to the nitrogen. nsf.gov However, specific ligands can be used to direct the reaction to the C-4 position. nsf.gov In the case of 2,6-dibromopyridine, selective mono-arylation can be achieved by carefully controlling the reaction conditions.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Stoichiometry

The success of any synthetic transformation hinges on the optimization of reaction parameters.

ParameterEffect on ReactionExample
Temperature Can influence reaction rate, selectivity, and yield. Higher temperatures can sometimes lead to side reactions or decomposition.In a copper-catalyzed synthesis of 2-bromo-6-substituent pyridines, the reaction was carried out at 90°C. google.com
Solvent The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability of intermediates.Dioxane and water mixtures are commonly used in Suzuki cross-coupling reactions. mdpi.com
Stoichiometry The molar ratio of reactants and catalysts is crucial for maximizing product yield and minimizing waste.In a palladium-catalyzed cross-coupling, precise control of the boronic acid to halide ratio is essential for selective mono-arylation.

Careful optimization of these parameters is essential to develop a robust and efficient synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. researchgate.netnobelprize.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly well-suited for the synthesis of this compound. researchgate.net

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org

A typical Suzuki-Miyaura reaction for the synthesis of this compound would involve the reaction of 2,6-dibromopyridine with 4-chlorophenylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can significantly influence the efficiency and selectivity of the reaction.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good mdpi.com
PdCl₂(dppf)Na₂CO₃Toluene/H₂O8077-82 nih.gov

The development of highly active and selective palladium catalysts has made this a preferred method for the large-scale synthesis of biaryl compounds.

Suzuki-Miyaura Coupling Protocols for Arylation at C-6

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.org For the synthesis of this compound, this methodology is applied to the selective arylation of a dihalopyridine substrate.

A common approach involves the reaction of 2,6-dibromopyridine with (4-chlorophenyl)boronic acid. The challenge lies in achieving mono-arylation at the C-6 position while leaving the C-2 bromine intact for further functionalization. The selectivity of this reaction is influenced by several factors, including the choice of catalyst, ligands, base, and solvent.

Recent studies have highlighted the use of specific palladium catalysts and ligands to control the regioselectivity of the reaction. For instance, the use of bulky phosphine ligands can favor mono-arylation by sterically hindering the second coupling event. The choice of base is also critical, with weaker bases often favoring the mono-arylated product.

Catalyst SystemLigandBaseSolventYield of Mono-arylated ProductReference
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-DioxaneGood mdpi.com
Pd(OAc)₂ / PPh₃Triphenylphosphineaq. KOH / n-Bu₄NBr-Boosted C4 selectivity in a dihalopyridine acs.org

This table presents representative data and is not exhaustive.

Negishi and Stille Coupling Variants

While the Suzuki-Miyaura coupling is widely used, Negishi and Stille couplings offer valuable alternatives for the synthesis of this compound, particularly when specific functional group tolerances are required.

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound. wikipedia.org This method is known for its high reactivity and functional group tolerance. orgsyn.org The synthesis would involve the reaction of 2,6-dibromopyridine with a (4-chlorophenyl)zinc halide, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.org The reactivity of organozinc reagents often allows for milder reaction conditions compared to other coupling methods. A key advantage is the ability to perform the reaction at ambient temperatures, which can be beneficial for sensitive substrates. nih.gov

The Stille coupling , on the other hand, employs organotin reagents. libretexts.org While concerns about the toxicity of tin compounds exist, the Stille reaction offers a broad substrate scope and is often less sensitive to the presence of water than other coupling reactions. The synthesis of this compound via Stille coupling would involve the reaction of 2,6-dibromopyridine with a (4-chlorophenyl)stannane derivative, typically in the presence of a palladium catalyst.

Coupling ReactionOrganometallic ReagentCatalystKey Advantages
Negishi(4-chlorophenyl)zinc halidePd or Ni complexesHigh reactivity, mild conditions, good functional group tolerance wikipedia.orgorgsyn.orgorgsyn.org
Stille(4-chlorophenyl)stannanePd complexesBroad substrate scope, less sensitive to water libretexts.org

This table provides a general overview of the coupling variants.

Ligand Design and Catalyst Optimization in Cross-Coupling

The success of cross-coupling reactions for the selective synthesis of this compound heavily relies on the design of the ligand and the optimization of the catalyst system. Ligands play a crucial role in stabilizing the metal center, influencing the oxidative addition and reductive elimination steps of the catalytic cycle, and ultimately controlling the selectivity and efficiency of the reaction. tdl.orgnih.gov

For the mono-arylation of dihalopyridines, ligands with specific steric and electronic properties are required. Bulky, electron-rich phosphine ligands, such as biaryldialkylphosphines, have been shown to be effective in promoting the desired reactivity while suppressing unwanted side reactions like diarylation. nih.gov The development of α-diimine-based ligands for nickel and palladium catalysts has also shown promise in improving catalytic performance in cross-coupling reactions. tdl.org

Catalyst optimization involves screening various metal precursors, ligands, bases, and solvents to identify the optimal conditions for a specific transformation. For example, studies on the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid have demonstrated the importance of finding the optimal catalytic conditions to achieve high conversion rates. researchgate.net In some cases, unconventional site-selectivity can be achieved through careful control of the catalyst system, including the use of ligand-free conditions which may involve multinuclear palladium species. nih.gov

Ligand TypeDesired PropertiesImpact on Reaction
Bulky PhosphinesLarge steric bulk, electron-richFavors mono-arylation, prevents diarylation nih.gov
α-Diimine LigandsSpecific steric and electronic requirementsImproved catalytic performance tdl.org
Biaryl PhosphacyclesElectron-deficient and sterically hinderedEffective for deactivated and hindered substrates

This table highlights the role of different ligand types in cross-coupling reactions.

Emerging Synthetic Technologies

Recent advancements in synthetic chemistry have introduced new technologies that offer significant advantages over traditional batch methods for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgasianpubs.org The use of microwave irradiation in the synthesis of N-heterocycles has been particularly successful. rsc.org For the synthesis of this compound, microwave-assisted Suzuki-Miyaura or other cross-coupling reactions could significantly enhance reaction efficiency. nih.govresearchgate.net

The key advantages of microwave synthesis include rapid and uniform heating, which can lead to a reduction in side product formation and improved reaction reproducibility. This technology is particularly well-suited for high-throughput synthesis and library generation in medicinal chemistry. nih.gov

FeatureAdvantage in Synthesis
Rapid HeatingShorter reaction times asianpubs.org
Uniform HeatingReduced side products, improved reproducibility
High EfficiencyHigher yields rsc.org

This table summarizes the benefits of microwave-assisted synthesis.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous benefits for chemical synthesis, including improved safety, scalability, and process control. research.csiro.authieme-connect.de This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. uc.pt

The synthesis of this compound in a flow reactor could involve pumping solutions of the starting materials (e.g., 2,6-dibromopyridine and (4-chlorophenyl)boronic acid) and the catalyst through a heated microreactor. This approach can facilitate the safe handling of hazardous reagents and intermediates and allows for seamless integration of reaction and purification steps. The application of flow chemistry has been demonstrated for various transformations, including amination of aryl halides and the synthesis of aryl azides. research.csiro.auresearchgate.net

ParameterControl in Flow ChemistryBenefit
TemperaturePrecise and rapidImproved selectivity and yield
PressureMaintained by back-pressure regulatorAllows for use of low-boiling point solvents above their boiling point
Reaction TimeControlled by flow rate and reactor volumeOptimization of conversion and suppression of side reactions

This table illustrates the advantages of control in flow chemistry.

Photoredox Catalysis in C-Br and C-C Bond Formation

Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. nih.govunipv.it

In the context of synthesizing this compound, photoredox catalysis could potentially be employed for the C-C bond formation step. For instance, a photoredox-catalyzed coupling of a pyridine derivative with a suitable aryl partner could be envisioned. researchgate.net This approach offers the advantage of operating under mild, often room temperature, conditions and can tolerate a wide range of functional groups. The development of heterogeneous, metal-free photosensitizers like mesoporous graphitic carbon nitride further enhances the green credentials of this technology. researchgate.net

Stereochemical Control and Diastereoselective Synthesis (If Applicable)

The principles of stereochemical control and diastereoselective synthesis are not directly applicable to the synthesis of this compound itself. This is a consequence of the molecule's inherent structure; it is an achiral molecule, meaning it does not possess any stereocenters and is superimposable on its mirror image. Therefore, the formation of stereoisomers such as enantiomers or diastereomers is not a consideration in its direct synthesis.

However, the significance of stereochemistry can arise when this compound is utilized as a precursor or intermediate in the synthesis of more complex, chiral target molecules. In such multi-step synthetic pathways, the introduction of chirality would occur in reactions subsequent to the formation of the this compound core. For instance, a chiral catalyst could be employed in a subsequent cross-coupling reaction to introduce a new substituent, thereby creating a stereocenter with a specific configuration.

While the synthesis of this compound does not involve stereoselective bond formations, its utility as a building block in asymmetric synthesis is a key aspect of its application in fields like medicinal chemistry, where the three-dimensional structure of a molecule is often crucial for its biological activity.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromo 6 4 Chlorophenyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular framework can be assembled.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons. However, for unambiguous assignment, two-dimensional (2D) NMR experiments are required. These experiments reveal correlations between nuclei, allowing for the assembly of the molecular puzzle. youtube.comipb.pt

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Bromo-6-(4-chlorophenyl)pyridine, COSY would show correlations between the adjacent protons on the pyridine (B92270) ring (H-3, H-4, H-5) and on the 4-chlorophenyl ring (H-2', H-3' and H-5', H-6').

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached. columbia.edu This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close in space, regardless of whether they are bonded. It is critical for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the pyridine proton H-5 and the chlorophenyl protons H-2'/H-6', providing information about the preferred dihedral angle between the two rings in solution.

Based on the analysis of related compounds like 2-(4-chlorophenyl)pyridine (B1585704) and 2-bromo-6-phenylpyridine, a set of predicted NMR assignments for the target molecule can be proposed. rsc.orgnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
3 ~7.45 (d) ~122.0 C-2, C-4, C-5
4 ~7.65 (t) ~139.0 C-2, C-3, C-5, C-6
5 ~7.75 (d) ~128.0 C-3, C-4, C-6
2' ~7.95 (d) ~129.0 C-1', C-3', C-4', C-6
3' ~7.40 (d) ~129.5 C-1', C-2', C-4', C-5'
2 - ~142.0 -
6 - ~157.0 -
1' - ~137.0 -

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing materials in their solid form, particularly for identifying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR is sensitive to the subtle differences in molecular packing and conformation present in each form.

If this compound exhibits polymorphism, each form would yield a unique ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR spectrum. The chemical shifts of the carbon nuclei are highly sensitive to the local electronic environment. In different crystal lattices, non-equivalent molecules within the asymmetric unit or different intermolecular interactions (like π-stacking or halogen bonding) would result in distinct sets of peaks. This allows ssNMR to not only identify the presence of different polymorphs but also to quantify the composition of a mixed-phase sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₇BrClN), the presence of two different halogens, bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), results in a highly characteristic isotopic pattern in the mass spectrum. chemguide.co.uk

The molecular ion region would exhibit a complex cluster of peaks (M, M+2, M+4, M+6) due to the various combinations of these isotopes. The most abundant peak would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The relative intensities of these isotopic peaks serve as a fingerprint for the presence of one bromine and one chlorine atom. chemguide.co.uk

Electron impact ionization would likely lead to a predictable fragmentation pattern. Key fragmentation steps would include:

Loss of a bromine radical (M - 79/81), which is often a favorable cleavage.

Loss of a chlorine radical (M - 35/37).

Cleavage of the C-C bond between the two rings.

Predicted HRMS Data for this compound (C₁₁H₇BrClN)

Ion Formula Calculated m/z (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) Description
[C₁₁H₇⁷⁹Br³⁵ClN]⁺ 266.9477 Molecular Ion (M⁺)
[C₁₁H₇⁸¹Br³⁵ClN]⁺ 268.9457 M+2 Isotope Peak
[C₁₁H₇⁷⁹Br³⁷ClN]⁺ 268.9448 M+2 Isotope Peak
[C₁₁H₇⁸¹Br³⁷ClN]⁺ 270.9427 M+4 Isotope Peak
[C₁₁H₈⁷⁹Br³⁵ClN]⁺ 267.9555 [M+H]⁺
[C₁₁H₇⁷⁹Br³⁵ClNNa]⁺ 289.9376 [M+Na]⁺
[C₁₁H₇³⁵ClN]⁺ 188.0267 [M-Br]⁺

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques provide definitive information about the atomic arrangement in the solid state, offering insights into crystal structure and phase identity.

Single crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a complete map of electron density can be generated, revealing the precise position of every atom in the molecule and in the crystal lattice.

While a crystal structure for this compound is not publicly documented, a study would reveal:

Unambiguous Connectivity: Confirming the bonding arrangement of the atoms.

Precise Molecular Geometry: Providing accurate bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the planes of the pyridine and 4-chlorophenyl rings.

Hypothetical Crystallographic Data Table

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.9
c (Å) 18.2
β (°) 95.5
Volume (ų) 1120

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. rigaku.com It is particularly crucial for identifying the specific crystalline form (polymorph) of a substance and for quality control. researchgate.net Each polymorph has a unique crystal lattice and will therefore produce a distinct diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). rigaku.comnih.gov

By comparing the PXRD pattern of a synthesized batch against established reference patterns for known polymorphs, one can confirm the phase identity and purity of the sample. The appearance of new or shifted peaks could indicate the presence of a new polymorph or an impurity. researchgate.net

Illustrative PXRD Data for Distinguishing Polymorphs

2θ Angle (°) (Form A) Relative Intensity (%) (Form A) 2θ Angle (°) (Form B) Relative Intensity (%) (Form B)
10.2 100 11.5 80
15.8 65 16.1 100
20.5 80 22.4 75

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular conformation. A detailed vibrational analysis of this compound would reveal characteristic bands corresponding to its constituent pyridine, chlorophenyl, and bromo moieties.

Expected FT-IR and Raman Spectral Features:

The primary vibrational modes anticipated for this compound are:

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present.

Chlorophenyl Group Vibrations: The para-substituted benzene (B151609) ring will exhibit distinct bands. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is anticipated to be in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted rings will produce strong bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern.

A comparative analysis with a related compound, 2-bromo-4-methylaniline, shows that theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable predictions of vibrational frequencies. nih.gov For instance, in 2-bromo-4-methylaniline, the C-Br stretching was calculated and observed in the expected low-frequency region. nih.gov Similarly, studies on pyridine adsorption on catalysts using FT-IR show characteristic ring vibration bands around 1450 cm⁻¹ and 1540 cm⁻¹. thermofisher.com

Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Pyridine RingC=C/C=N Stretching1600-1400FT-IR, Raman
Ring Breathing~1000Raman (Strong)
Chlorophenyl GroupAromatic C-H Stretching3100-3000FT-IR, Raman
C-Cl Stretching800-600FT-IR, Raman
C-Br BondC-Br Stretching600-500FT-IR, Raman
Aromatic C-HOut-of-plane Bending900-675FT-IR (Strong)

Note: The data in this table is based on typical values for the respective functional groups and is not derived from direct experimental measurement of this compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and optical properties of a molecule. The analysis of this compound would reveal information about its electronic transitions and potential as a photophysically active material.

Expected UV-Vis Absorption and Fluorescence Properties:

Direct experimental UV-Vis and fluorescence spectra for this compound are not available in the surveyed literature. However, the expected electronic transitions can be inferred from its constituent aromatic systems.

The UV-Vis spectrum is anticipated to exhibit absorptions characteristic of the substituted pyridine and benzene rings. These typically include:

π → π* Transitions: These transitions, originating from the aromatic π-systems, are expected to be the most intense and would likely appear in the 200-300 nm region. The conjugation between the pyridine and chlorophenyl rings could lead to a red-shift (bathochromic shift) of these absorption bands compared to the individual parent heterocycles.

n → π* Transitions: The presence of the nitrogen atom in the pyridine ring allows for n → π* transitions, which are typically weaker than π → π* transitions and may be observed as a shoulder on the main absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its lowest excited singlet state. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing to the triplet state, which might quench fluorescence but could make the compound phosphorescent.

Studies on related compounds, such as hexaarylbutadienes with halogenated aryl units, have demonstrated distinct electrochromic responses with significant absorption in the near-infrared (NIR) region upon oxidation, indicating the potential for interesting electronic properties in complex systems containing halogenated phenyl groups. researchgate.net

Data Table: Expected Electronic Spectroscopy Data for this compound

Technique Parameter Expected Value
UV-Vis Absorptionλmax (π → π)~250-300 nm
λmax (n → π)Potentially a shoulder on the main absorption
FluorescenceEmission WavelengthDependent on excitation wavelength and solvent
Quantum YieldExpected to be low due to heavy atom effect

Note: The data in this table is hypothetical and based on the analysis of similar aromatic compounds. It is not from direct experimental measurement of this compound.

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of close contacts, such as hydrogen bonds and π-π stacking, which govern the crystal packing.

In this derivative, the most significant contributions to the Hirshfeld surface were from H···H, H···Cl/Cl···H, H···C/C···H, and H···Br/Br···H contacts. scienceopen.com This indicates a crystal packing dominated by van der Waals forces and weak hydrogen bonds. The presence of π-π stacking interactions was also identified, further stabilizing the crystal structure. scienceopen.com

For the hypothetical crystal structure of this compound, a similar analysis would be expected to reveal the following key interactions:

Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding, acting as electrophilic caps (B75204) that interact with nucleophilic regions of adjacent molecules.

π-π Stacking: The aromatic pyridine and chlorophenyl rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Hydrogen Bonding: Weak C-H···N or C-H···Cl hydrogen bonds may also be present, further directing the molecular packing.

Data Table: Illustrative Hirshfeld Surface Contact Contributions from a Related Derivative

Contact Type Contribution (%) in 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine scienceopen.com
H···H35.9
H···Cl/Cl···H15.0
H···C/C···H12.4
H···Br/Br···H10.8
H···N/N···H7.5
C···Br/Br···C5.9
C···C5.5
C···N/N···C4.0

Note: This data is from a related derivative and is presented for illustrative purposes to demonstrate the type of information obtained from Hirshfeld surface analysis. These values are not for this compound.

Computational and Theoretical Chemistry Studies on 2 Bromo 6 4 Chlorophenyl Pyridine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of 2-Bromo-6-(4-chlorophenyl)pyridine. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The presence of the two phenyl rings connected by a pyridine (B92270) linker suggests the possibility of different rotational conformers. Conformational analysis would explore the energy landscape associated with the rotation around the C-C single bonds connecting the pyridine and phenyl rings. The dihedral angle between the pyridine and the 4-chlorophenyl ring is a critical parameter determining the extent of electronic communication between the two aromatic systems.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical data based on typical values for similar compounds.

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.89 Å
C-Cl 1.75 Å
C-N (pyridine) 1.34 Å
C-C (inter-ring) 1.49 Å
Bond Angle C-N-C (pyridine) 117°
C-C-Br 121°
C-C-Cl 120°
Dihedral Angle Phenyl-Pyridine 35°

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom in the pyridine ring and the halogen atoms are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values for similar compounds.

Property Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry allows for the prediction of a molecule's reactivity and the modeling of potential reaction pathways. This is particularly useful in understanding the mechanisms of chemical transformations.

Transition State Localization and Energy Barrier Calculations

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Locating this transition state and calculating its energy relative to the reactants and products allows for the determination of the activation energy barrier. A lower energy barrier indicates a faster reaction. For this compound, this could be applied to predict the feasibility of nucleophilic substitution reactions at the bromine-bearing carbon or cross-coupling reactions.

Regioselectivity and Stereoselectivity Predictions

In many reactions, there are multiple possible sites for a chemical attack or multiple stereochemical outcomes. Computational models can predict the regioselectivity (which site is more likely to react) and stereoselectivity (which stereoisomer is more likely to be formed). For instance, in electrophilic aromatic substitution on the chlorophenyl ring, calculations can predict whether the substitution is more likely to occur at the ortho or meta positions relative to the pyridine substituent.

Spectroscopic Property Prediction

Computational methods can simulate various types of spectra, which can be compared with experimental data to confirm the structure of a compound. For this compound, predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be highly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, providing a theoretical spectrum that can be compared with experimental data for structural elucidation.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The predicted transitions often involve the HOMO and LUMO.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar compounds.

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (pyridine-H) 7.5 - 8.2 ppm
Chemical Shift (phenyl-H) 7.4 - 7.8 ppm
¹³C NMR Chemical Shift (C-Br) ~140 ppm
Chemical Shift (C-Cl) ~135 ppm
IR Vibrational Frequency (C-Br stretch) 550 - 650 cm⁻¹
Vibrational Frequency (C-Cl stretch) 700 - 800 cm⁻¹
Vibrational Frequency (C=N stretch) 1580 - 1620 cm⁻¹
UV-Vis λmax ~270 nm

in silico NMR Chemical Shift and Vibrational Frequency Calculation

In silico calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies are fundamental in characterizing the structure of a molecule. These calculations, typically performed using DFT methods, can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals. Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations and understand the molecule's vibrational modes. However, no specific studies presenting calculated NMR chemical shifts or vibrational frequencies for this compound have been identified.

UV-Vis Absorption and Emission Spectra Simulation

The simulation of Ultraviolet-Visible (UV-Vis) absorption and emission spectra, usually carried out with TD-DFT, provides insights into the electronic transitions within a molecule. These simulations can predict the absorption maxima (λmax) and the nature of the electronic excitations, such as π→π* or n→π* transitions. This information is crucial for understanding the photophysical properties of a compound and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. At present, there is no published data from UV-Vis absorption and emission spectra simulations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide detailed information about conformational changes, intermolecular interactions, and the behavior of a compound in different environments, such as in solution or in a condensed phase. Such studies would be particularly insightful for understanding how this compound interacts with other molecules or biological targets. Currently, there are no available molecular dynamics simulation studies focused on this compound.

Non-Linear Optical (NLO) Properties Theoretical Investigations

The theoretical investigation of Non-Linear Optical (NLO) properties is a significant area of research, as molecules with high NLO responses are in demand for applications in telecommunications, optical computing, and photonics. Computational methods can predict key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. The presence of donor and acceptor groups and a π-conjugated system in a molecule can lead to enhanced NLO properties. While the structure of this compound suggests potential NLO activity, specific theoretical investigations to quantify these properties have not been reported in the literature.

Role As a Synthetic Building Block in Diverse Chemical Research Fields

Precursor in the Synthesis of Novel Heterocyclic Systems

The presence of the reactive bromine atom at the 2-position and the potential for functionalization of the pyridine (B92270) ring make 2-Bromo-6-(4-chlorophenyl)pyridine a key starting material for the synthesis of various fused heterocyclic systems. These systems are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Fused Pyridine Derivatives

The synthesis of fused pyridine derivatives, such as imidazo[4,5-b]pyridines, often commences from appropriately substituted pyridine precursors. A general and widely applicable method for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines involves the initial nitration of a substituted pyridine, followed by amination and subsequent reduction to form a diamine. This diamine can then undergo cyclization with a variety of reagents to yield the desired fused heterocyclic system. For instance, the reaction of 5-bromo-N-methyl-3-nitropyridin-2-amine with an excess of methylamine (B109427) leads to a 5-aminated product in high yield. mdpi.com This is a common strategy, as pyridine readily undergoes nucleophilic substitution at the 2- and 4-positions. mdpi.com Following the reduction of the nitro group, the resulting diamino-pyridine is a key intermediate for constructing the imidazole (B134444) ring.

Another important class of fused pyridine derivatives are the imidazo[1,2-a]pyridines, which are recognized for their broad range of applications in medicinal chemistry and materials science. rsc.org The synthesis of these compounds can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling. rsc.org A common approach involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. Given that this compound can be converted to the corresponding 2-amino derivative, it serves as a viable precursor for the synthesis of 6-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives. The synthesis of such compounds has been reported to result in molecules with significant antiviral activity. nih.gov

Furthermore, the development of tandem reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, has provided efficient pathways to complex peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.org These multicomponent reactions allow for the introduction of multiple points of diversity from readily available starting materials, highlighting the synthetic utility of appropriately substituted pyridine precursors.

A specific example of a fused pyridine derivative synthesized from a related precursor is 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. This compound was synthesized by the reaction of allyl bromide with 6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine in the presence of a catalytic amount of tetra-n-butylammonium bromide. scispace.com The starting material for this synthesis, a 2-(4-chlorophenyl)-imidazo[4,5-b]pyridine, can be prepared from a 2,3-diaminopyridine (B105623) derivative, which in turn can be synthesized from a 2-amino-3-nitropyridine. This underscores the importance of halogenated pyridines as versatile starting points for the construction of complex heterocyclic systems.

Fused Pyridine SystemGeneral Synthetic PrecursorPotential Derivative from this compound
Imidazo[4,5-b]pyridines2,3-Diaminopyridines6-(4-chlorophenyl)imidazo[4,5-b]pyridine derivatives
Imidazo[1,2-a]pyridines2-Aminopyridines6-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives
Imidazo[4,5-b]pyridines6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine

Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds that have been investigated for their applications in materials science and as potential components of functional organic materials. The synthesis of PANHs often relies on cross-coupling reactions that extend the aromatic system of a heterocyclic core. This compound is a suitable substrate for such reactions due to the presence of the reactive C-Br bond.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds and the construction of extended π-conjugated systems. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce alkynyl substituents onto the pyridine ring of this compound, which can then undergo further cyclization reactions to form polycyclic systems. The use of Sonogashira coupling has been demonstrated in the synthesis of various alkynylpyridines from bromopyridine precursors. rsc.org

Similarly, the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is widely used to form biaryl linkages. libretexts.org This reaction would allow for the coupling of this compound with various arylboronic acids, leading to the formation of more complex polycyclic aromatic systems. The efficiency of Suzuki coupling reactions with bromopyridine substrates is well-documented, providing a reliable method for the extension of the aromatic framework. mdpi.com

Recent studies have also explored the formation of PANHs through radical-mediated pathways. For instance, the reaction of phenylnitrene with propargyl radicals has been shown to yield quinoline, a condensed-ring PANH. nih.gov While not a direct application of this compound, these findings open up new avenues for the synthesis of nitrogen-containing polycyclic aromatic compounds from suitable precursors.

Application in Ligand Design for Catalysis

The pyridine moiety is a common structural motif in ligands for transition metal catalysis due to its ability to coordinate to metal centers through the nitrogen atom. The substitution pattern on the pyridine ring can be tailored to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.

Design of Chiral and Achiral Ligands

This compound serves as a valuable precursor for both chiral and achiral ligands. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of other donor groups, such as phosphines or amines, to create bidentate or tridentate ligands.

For example, the synthesis of 2-Bromo-6-alkylaminopyridines has been reported as a route to new ligands for extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu These ligands are synthesized by the amination of 2,6-dibromopyridine (B144722), where one bromine atom is selectively replaced. A similar strategy can be applied to this compound, where the bromine atom can be substituted with an amino group, which can then be further functionalized to create a variety of P,N or N,N-type ligands. The use of primary amines in this synthetic approach allows for the creation of a diverse library of ligands with varying steric and electronic properties. georgiasouthern.edu

The synthesis of scaffolded ligands, such as those based on a tris[2-(dimethylamino)ethyl]amine (B34753) (TREN) backbone, has also been explored to create more robust metal complexes. georgiasouthern.edu The synthesis of these ligands often involves the attachment of pyridyl units to the TREN scaffold. This compound, after conversion to an appropriate derivative, could be incorporated into such a scaffold to create a tridentate ligand with a well-defined coordination geometry.

Mechanistic Role in Catalytic Cycles

The electronic properties of pyridine-based ligands play a crucial role in the mechanism of catalytic cycles. The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring can influence the electron density at the metal center, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination.

In palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, the use of palladium(II) complexes with substituted pyridine ligands has been shown to be highly effective. dergipark.org.trresearchgate.net The σ-donor ability of the nitrogen atom in the pyridine ligand makes the palladium center more susceptible to oxidative addition, a key step in the catalytic cycle. researchgate.net The 4-chlorophenyl group in a ligand derived from this compound would act as an electron-withdrawing group, which could modulate the electronic properties of the palladium center.

Studies on palladium(II) complexes with 4-substituted pyridine ligands have shown that the catalytic activity can be correlated with the basicity of the ligand. nih.gov More basic ligands generally lead to higher reaction yields, although steric effects from substituents at the 2- and 6-positions can also play a significant role. nih.gov Therefore, a ligand derived from this compound would be expected to have a specific electronic profile that could be harnessed to optimize the performance of a catalyst in a particular reaction. The phosphorus atom in P,N-type ligands can stabilize the palladium center in a low oxidation state due to its π-acceptor character, further influencing the catalytic activity. researchgate.net

Intermediacy in Materials Science Research

Halogenated aromatic compounds are fundamental building blocks in the synthesis of functional organic materials, including those used in organic electronics and as dyes. The reactive halogen atom provides a handle for cross-coupling reactions, enabling the construction of large, conjugated systems with tailored photophysical and electronic properties. This compound, with its reactive C-Br bond, is a promising intermediate for such applications.

The synthesis of dendritic polypyridine ligands, which can be used to create ruthenium-based dyes for dye-sensitized solar cells, often starts from bromo-substituted pyridine precursors. For example, 4-bromo-2,6-bis(2-pyridyl)pyridine has been used as a precursor for dendritic bis-terpyridine ligands. researchgate.net The synthetic strategy involves cross-coupling reactions to extend the polypyridine framework. This compound could be utilized in a similar fashion to create novel dye molecules with specific absorption and emission properties.

In the field of organic electronics, there is a constant search for new materials with high charge carrier mobility and stability. Pyridine-containing compounds are of interest for these applications due to their electron-deficient nature, which can facilitate electron transport. The synthesis of complex pyridine-3,5-dicarbonitriles containing carbazole (B46965) substituents has been shown to yield materials with promising properties for organic light-emitting diodes (OLEDs). These syntheses often start from brominated precursors, highlighting the importance of compounds like this compound as intermediates in the development of new organic semiconductors.

Precursors for Advanced Organic Electronic Materials (e.g., OLEDs, Liquid Crystals)

The structural characteristics of this compound make it an attractive starting material for the synthesis of advanced organic electronic materials. The pyridine ring, an electron-deficient system, combined with the potential for substitution at the bromine position, allows for the creation of molecules with tailored electronic properties. These properties are crucial for applications in Organic Light-Emitting Diodes (OLEDs) and liquid crystals.

While direct research on this compound's application in OLEDs and liquid crystals is not extensively documented in publicly available literature, its utility can be inferred from the broader context of pyridine-containing materials in these fields. Pyridine derivatives are known to be used in the production of OLED materials and other electronic materials. bldpharm.com The bromo- and chloro-substituents on the pyridine ring of this compound provide reactive sites for cross-coupling reactions, which are fundamental in building the complex conjugated systems required for efficient charge transport and light emission in OLEDs. Similarly, the rigid, aromatic nature of the molecule is a desirable feature for the core structures of liquid crystals.

Monomers for Functional Polymer Synthesis

This compound serves as a monomer for the synthesis of functional polymers. The bromine atom on the pyridine ring can be utilized in various polymerization reactions, such as cross-coupling polymerizations, to incorporate the pyridine unit into a polymer backbone. This introduces specific electronic and coordination properties into the resulting polymer.

The pyridine moiety within the polymer can act as a ligand for metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties. Furthermore, the presence of the halogen atoms allows for post-polymerization modification, where the properties of the polymer can be further tuned by introducing different functional groups. While specific examples of polymers derived directly from this compound are not readily found, the general principle of using pyridine-based monomers in functional polymer synthesis is well-established. researchgate.netresearchgate.netresearchgate.net The development of novel functional polymers often relies on the availability of versatile monomers like this compound. nih.govmdpi.com

Role in Agrochemical Research (Synthetic Intermediates, not final product activity)

Pyridine-based compounds play a crucial role in the agrochemical industry, serving as the scaffold for a wide range of herbicides, insecticides, and fungicides. researchgate.netnih.govresearchgate.net this compound is a valuable intermediate in the synthesis of these complex agrochemical scaffolds. nih.gov

Synthesis of Agrochemical Scaffolds

The pyridine ring is a key structural motif in numerous active ingredients found in agrochemicals. researchgate.netnih.govresearchgate.net The reactivity of the bromine atom in this compound allows for the introduction of various functional groups through cross-coupling reactions. This versatility enables chemists to build upon the pyridine core and synthesize a diverse library of compounds for biological screening.

Future Directions and Emerging Research Avenues for 2 Bromo 6 4 Chlorophenyl Pyridine

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on "green" chemistry to reduce its environmental impact. For a key intermediate like 2-Bromo-6-(4-chlorophenyl)pyridine, creating sustainable synthetic methods is a top priority. Current research aims to replace traditional, often harsh, synthesis methods with more environmentally friendly alternatives.

Key areas of development include:

Solvent Minimization and Replacement: The use of organic solvents in chemical reactions contributes significantly to waste and environmental pollution. Researchers are exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, for the synthesis of this compound. The goal is to find solvents that are not only environmentally benign but also improve reaction efficiency.

Catalytic Methods: The development of highly efficient catalysts can lead to reactions that require less energy and produce fewer byproducts. For the synthesis of this compound, research is focused on creating catalysts that can facilitate the necessary bond formations with high selectivity and yield. This includes the use of earth-abundant metals as catalysts to replace more expensive and toxic heavy metals.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.

Exploration of Undiscovered Reactivity Patterns

While this compound is known for its utility in cross-coupling reactions, there is still much to learn about its reactivity. The presence of both a bromo and a chloro substituent on the pyridine (B92270) ring, along with the chlorophenyl group, provides multiple sites for chemical modification.

Future research will likely focus on:

Selective Functionalization: Developing methods to selectively react at one of the halogen sites while leaving the other intact is a key challenge. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of complex, multifunctional molecules.

Novel Coupling Reactions: Beyond the standard Suzuki and Sonogashira couplings, researchers are exploring new types of cross-coupling reactions that can be used to functionalize this compound. This includes the development of new catalysts and reaction conditions to enable previously inaccessible transformations.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to this compound could open up new avenues for its functionalization under mild and environmentally friendly conditions.

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing the way molecules are made. Automated synthesis platforms can rapidly screen reaction conditions, optimize yields, and even discover new reactions.

For this compound, this means:

High-Throughput Screening: Automated platforms can be used to quickly test a large number of catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound. This can significantly accelerate the discovery of new and improved synthetic methods.

On-Demand Synthesis: The ability to synthesize molecules as they are needed, rather than in large batches, can reduce waste and improve efficiency. Automated synthesis platforms could be used to produce this compound and its derivatives on demand for specific research or industrial applications.

Data-Driven Discovery: The vast amounts of data generated by automated synthesis platforms can be analyzed using machine learning algorithms to identify trends and predict the outcomes of new reactions. This data-driven approach could lead to the discovery of novel reactivity patterns for this compound.

Advanced Catalyst Development for Specific Transformations

The development of new catalysts is central to advancing the chemistry of this compound. While palladium-based catalysts are commonly used for cross-coupling reactions, there is a growing interest in developing catalysts based on more abundant and less toxic metals.

Key areas of research include:

First-Row Transition Metal Catalysis: The use of metals such as iron, copper, and nickel as catalysts is a major focus of green chemistry. Developing catalysts based on these metals for the functionalization of this compound would be a significant step towards more sustainable chemical synthesis.

Ligand Design: The properties of a metal catalyst are heavily influenced by the ligands that surround the metal center. Researchers are designing new ligands to fine-tune the reactivity and selectivity of catalysts for specific transformations of this compound.

Nanocatalysis: The use of metal nanoparticles as catalysts can offer advantages in terms of activity and recyclability. The development of well-defined nanocatalysts for the synthesis and functionalization of this compound is an active area of research.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The combination of experimental and computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and predict the outcomes of reactions.

For this compound, this synergy can be applied to:

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound. This understanding can then be used to design more efficient and selective reactions.

Catalyst Design: Computational screening can be used to identify promising new catalysts for specific transformations of this compound before they are synthesized and tested in the lab. This can save significant time and resources.

Predicting Reactivity: By combining experimental data with computational models, it may be possible to develop predictive models for the reactivity of this compound under a variety of conditions.

Potential for New Applications in Unconventional Chemical Domains

While this compound is already a valuable building block in medicinal chemistry and materials science, its unique electronic and steric properties suggest that it may have potential applications in other, less conventional areas.

Emerging areas of interest include:

Chemical Biology: The development of new chemical probes and labeling agents is crucial for understanding biological processes. The functionalizability of this compound makes it an attractive scaffold for the design of new tools for chemical biology.

Supramolecular Chemistry: The ability of pyridine-containing molecules to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them interesting building blocks for the construction of complex supramolecular assemblies.

Environmental Remediation: The development of new materials for the capture and degradation of pollutants is a major environmental challenge. The chemical properties of this compound suggest that it could be used as a starting material for the synthesis of new materials for environmental remediation.

Q & A

Q. Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Photoredox Meerwein2-Bromopyridine, 4-chloroaniline, light36%
Suzuki-Miyaura Coupling(4-Chlorophenyl)boronic acid, Pd catalyst78%

Q. Table 2: Critical NMR Assignments

Proton Environmentδ (ppm)MultiplicityAssignment
Pyridine C-H (position 6)7.68d (J=7.6)H-6
Chlorophenyl C-H7.96d (J=8.5)H-2', H-6'

Q. Table 3: Safety and Handling Protocols

HazardPrecautionReference
Skin/eye irritationUse nitrile gloves, chemical goggles
Volatile byproductsConduct reactions in fume hood

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-chlorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(4-chlorophenyl)pyridine

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